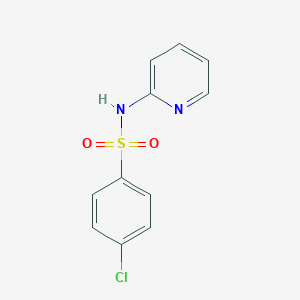

4-chloro-N-(pyridin-2-yl)benzenesulfonamide

Description

The exact mass of the compound 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-chloro-N-(pyridin-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(pyridin-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTLMGYPRQPZJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279377 | |

| Record name | 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213-38-3 | |

| Record name | 1213-38-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel sulfonamide, 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their broad spectrum of biological activities. This document details a robust synthetic protocol, rooted in established chemical principles, and outlines a suite of analytical techniques for the thorough characterization and validation of the synthesized compound. The causality behind experimental choices is elucidated, and all protocols are designed as self-validating systems to ensure scientific integrity. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

Introduction: The Significance of N-Heteroaryl Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties[1]. The incorporation of a heteroaromatic moiety, such as a pyridine ring, into the sulfonamide scaffold can significantly modulate the compound's physicochemical properties and biological activity. Pyridine-containing sulfonamides have garnered considerable interest for their potential as inhibitors of key enzymes implicated in various disease states, including carbonic anhydrases, which are overexpressed in many tumors[2][3].

The target molecule of this guide, 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, combines the structural features of a chlorinated benzenesulfonyl group and a 2-aminopyridine scaffold. The chlorine substituent on the benzene ring can enhance lipophilicity and potentially influence binding interactions with biological targets. The pyridinyl nitrogen introduces a site for hydrogen bonding and can play a crucial role in the compound's pharmacokinetic profile. A thorough understanding of the synthesis and detailed characterization of this molecule is a critical first step in exploring its therapeutic potential.

Synthesis of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide

The synthesis of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is achieved through a nucleophilic substitution reaction between 2-aminopyridine and 4-chlorobenzenesulfonyl chloride. This reaction is a classic and efficient method for the formation of sulfonamide bonds.

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine, which serves both as a catalyst and as a scavenger for the hydrochloric acid byproduct generated during the reaction.

Caption: Mechanism of Sulfonamide Bond Formation.

Experimental Protocol

This protocol is a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Materials and Reagents:

-

2-Aminopyridine (99%)

-

4-Chlorobenzenesulfonyl chloride (98%)

-

Anhydrous Pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in anhydrous pyridine (10 mL per gram of 2-aminopyridine).

-

Addition of Reagent: To the stirred solution, add 4-chlorobenzenesulfonyl chloride (1.05 eq) portion-wise at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: Heat the reaction mixture to 80°C and monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the mobile phase. The reaction is typically complete within 3-5 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL). A precipitate will form.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 20 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3).

-

Final Product: Collect the fractions containing the pure product (visualized by TLC) and evaporate the solvent to yield 4-chloro-N-(pyridin-2-yl)benzenesulfonamide as a white to off-white solid.

Rationale for Experimental Choices

-

Solvent and Base: Anhydrous pyridine serves as both the solvent and the base. As a base, it neutralizes the HCl generated, driving the reaction to completion. Its role as a solvent ensures the homogeneity of the reaction mixture.

-

Temperature: Heating the reaction to 80°C increases the reaction rate without promoting significant side reactions.

-

Workup: The aqueous workup is crucial for removing the pyridine hydrochloride salt and other water-soluble impurities. The acidic and basic washes further purify the product by removing any unreacted starting materials.

-

Purification: Column chromatography is a standard and effective method for isolating the desired sulfonamide from any non-polar or highly polar impurities.

Characterization of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide

A comprehensive suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Analysis

The following is a workflow for the spectroscopic characterization of the final product.

Caption: Workflow for Product Characterization.

Table 1: Predicted Spectroscopic Data for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the chlorophenyl ring (two doublets, ~7.5-8.0 ppm). Aromatic protons of the pyridine ring (multiplets, ~7.0-8.2 ppm). A broad singlet for the sulfonamide N-H proton (variable, may be >10 ppm). |

| ¹³C NMR | Aromatic carbons of the chlorophenyl ring (~128-140 ppm). Aromatic carbons of the pyridine ring (~115-150 ppm). |

| FT-IR (cm⁻¹) | N-H stretch (~3200-3300), C=C aromatic stretches (~1600, ~1480), Asymmetric and symmetric SO₂ stretches (~1350 and ~1160), C-S stretch (~830). |

| Mass Spec (ESI+) | [M+H]⁺ peak at m/z corresponding to the molecular weight of C₁₁H₉ClN₂O₂S + 1. Isotopic pattern for chlorine (M and M+2 peaks in a ~3:1 ratio). |

Detailed Interpretation of Expected Spectra

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the 4-chlorophenyl ring are expected to appear as two distinct doublets due to their ortho and meta positions relative to the sulfonyl group, with typical coupling constants of ~8-9 Hz. The four protons on the pyridine ring will exhibit more complex splitting patterns due to their different chemical environments and coupling with each other. The sulfonamide proton (N-H) often appears as a broad singlet and its chemical shift can be highly dependent on the solvent and concentration.

-

¹³C NMR: The spectrum will show distinct signals for all 11 carbon atoms. The carbon attached to the chlorine atom will be deshielded, as will the carbons of the pyridine ring, particularly those adjacent to the nitrogen atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. The characteristic strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group are key identifiers. The N-H stretching frequency will confirm the presence of the secondary amine in the sulfonamide linkage.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio for the molecular ion. The presence of the chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak.

Potential Applications and Future Directions

Derivatives of benzenesulfonamide are known to exhibit a range of biological activities, making 4-chloro-N-(pyridin-2-yl)benzenesulfonamide a compound of interest for further investigation. Its structural similarity to known enzyme inhibitors suggests it could be a candidate for screening against various therapeutic targets. Specifically, its potential as a carbonic anhydrase inhibitor warrants investigation, given the role of this enzyme in tumor progression[2]. Further studies could involve in vitro and in vivo assays to determine its biological activity, as well as structure-activity relationship (SAR) studies to optimize its potency and selectivity.

Conclusion

This technical guide has provided a detailed and scientifically grounded protocol for the synthesis and characterization of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. By following the outlined procedures, researchers can reliably synthesize and validate this compound, paving the way for its exploration in various fields of chemical and biological research. The emphasis on the rationale behind experimental choices and the comprehensive characterization workflow ensures the integrity and reproducibility of the scientific process.

References

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: [Link])

-

4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. (URL: [Link])

-

Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (URL: [Link])

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide

Introduction

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, featured in a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic effects. The biological activity of these compounds is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a comprehensive technical overview of the core physicochemical properties of a specific sulfonamide derivative, 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.

This document is intended for researchers, scientists, and professionals in the field of drug development. The subsequent sections will delve into the structural attributes, key physicochemical parameters, and established experimental protocols for the characterization of this compound. A thorough understanding of these properties is paramount for the rational design of novel therapeutics and the optimization of existing drug candidates.

Chemical Identity and Structure

4-chloro-N-(pyridin-2-yl)benzenesulfonamide is a synthetic compound featuring a central benzenesulfonamide core. The benzene ring is substituted with a chlorine atom at the para position, and the sulfonamide nitrogen is linked to a pyridine ring at the 2-position.

| Identifier | Value |

| CAS Number | 1213-38-3[1] |

| Molecular Formula | C₁₁H₉ClN₂O₂S[1] |

| Molecular Weight | 268.72 g/mol [1] |

| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)NC2=NC=CC=C2)Cl |

| InChI Key | FAPWRFPIFRIESM-UHFFFAOYSA-N |

The presence of the electron-withdrawing chloro group and the aromatic pyridine ring significantly influences the electronic and steric properties of the molecule, which in turn dictates its physicochemical behavior.

Core Physicochemical Properties

A summary of the key physicochemical properties of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is presented below. It is important to note that while some data is available from chemical databases, many of the crucial experimental values for this specific molecule are not readily found in the public domain. Therefore, this table includes both reported data and predicted values, which are clearly denoted.

| Property | Value | Source/Method |

| Melting Point (°C) | Not experimentally reported | - |

| Boiling Point (°C) | 430.3 at 760 mmHg | ChemNet[2] |

| Aqueous Solubility | Predicted to be low | - |

| Dissociation Constant (pKa) | Predicted acidic pKa ~8-10, Predicted basic pKa ~2-3 | - |

| Octanol-Water Partition Coefficient (logP) | Predicted ~1.9 | PubChemLite[3] |

| Density (g/cm³) | 1.462 | ChemNet[2] |

| Flash Point (°C) | 214.1 | ChemNet[2] |

In-Depth Analysis of Key Physicochemical Parameters

Solid-State Properties and Melting Point

The melting point of a solid compound provides an indication of the strength of the intermolecular forces in its crystal lattice. For 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, an experimentally determined melting point has not been identified in the reviewed literature. As a crystalline solid, it is expected to exhibit a sharp melting point. It is crucial for drug development to investigate the potential for polymorphism, as different crystalline forms can have significantly different solubilities and bioavailabilities.

Aqueous Solubility and pH-Dependence

The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability. The structure of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, with its two aromatic rings, suggests a relatively low intrinsic aqueous solubility. However, the presence of the acidic sulfonamide proton and the basic pyridine nitrogen means that its solubility will be highly dependent on the pH of the aqueous medium.

-

At low pH: The pyridine nitrogen (pKa ~2-3) will be protonated, forming a cationic species which is expected to be more soluble in water.

-

At high pH: The sulfonamide proton (pKa ~8-10) will be lost, forming an anionic species which is also expected to have increased aqueous solubility.

The lowest solubility is anticipated around the isoelectric point of the molecule.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes. The predicted logP value of approximately 1.9 for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide suggests that the compound has a moderate degree of lipophilicity. This value falls within the range generally considered favorable for drug absorption and distribution, as per Lipinski's Rule of Five. The presence of the chlorine atom on the benzene ring contributes to the overall lipophilicity of the molecule.

Ionization Constants (pKa)

The ionization state of a molecule at physiological pH (typically around 7.4) is crucial for its interaction with biological targets and for its ADME properties. 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is an amphoteric molecule with both an acidic and a basic center.

-

Acidic pKa: The proton on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the two adjacent sulfonyl oxygens and the benzene ring. For similar N-aryl sulfonamides, the pKa of this proton typically falls in the range of 8 to 10.[4]

-

Basic pKa: The lone pair of electrons on the nitrogen atom of the pyridine ring can accept a proton, making it a weak base. The pKa of the conjugate acid of pyridine is around 5.2, and substitution on the ring can influence this value. For a 2-substituted pyridine, the pKa is generally expected to be in the range of 2-3.

Understanding these pKa values is essential for predicting the compound's charge state in different biological compartments.

Experimental Protocols for Physicochemical Characterization

For the accurate determination of the physicochemical properties of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, standardized experimental protocols are necessary. The following sections outline established methodologies.

Melting Point Determination

A standard and reliable method for determining the melting point of a crystalline solid is the capillary melting point method.

Protocol:

-

Ensure the sample of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the intrinsic solubility of a compound in a given solvent.

Protocol:

-

Add an excess amount of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide to a known volume of purified water (or a buffer of a specific pH) in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The determined concentration represents the aqueous solubility at that temperature and pH.

Caption: Shake-Flask Method for Solubility.

pKa Determination (UV-Metric Titration)

UV-metric titration is a powerful technique for determining the pKa of compounds that possess a chromophore close to the ionization center, which is the case for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.

Protocol:

-

Prepare a solution of the compound in a suitable solvent system (e.g., water with a small amount of co-solvent if solubility is an issue).

-

Place the solution in a titration vessel equipped with a pH electrode and a UV-Vis spectrophotometer with a fiber-optic probe.

-

Record the initial UV-Vis spectrum and pH of the solution.

-

Perform a titration by adding small, precise volumes of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

After each addition of titrant, allow the pH to stabilize and record the full UV-Vis spectrum.

-

The changes in the UV-Vis spectrum as a function of pH are then used to calculate the pKa values using appropriate software that fits the data to the Henderson-Hasselbalch equation.[4]

Caption: UV-Metric Titration for pKa Determination.

logP Determination (Shake-Flask Method)

The shake-flask method is also the classical approach for determining the octanol-water partition coefficient.

Protocol:

-

Prepare a stock solution of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide in the phase in which it is more soluble (likely octanol).

-

Add a known volume of this stock solution to a mixture of pre-saturated n-octanol and pre-saturated water (or buffer at a specific pH) in a separatory funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the aqueous and the octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Caption: Shake-Flask Method for logP Determination.

Stability Profile

Sulfonamides can be susceptible to degradation under certain conditions. The primary degradation pathways for sulfonamides typically involve hydrolysis of the sulfonamide bond, particularly at extreme pH values, and photodegradation upon exposure to UV light.[5]

For 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, it is recommended to store the solid material in a cool, dry, and dark place to minimize degradation. Solutions of the compound, especially in aqueous buffers, should be prepared fresh and protected from light. Formal stability studies, including forced degradation under acidic, basic, oxidative, and photolytic conditions, are essential in a drug development setting to identify potential degradation products and to establish appropriate storage conditions and shelf-life for formulated products.

Synthesis and Characterization

A plausible and common method for the synthesis of N-aryl sulfonamides involves the reaction of a sulfonyl chloride with an appropriate amine. For 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, this would involve the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminopyridine.

Reaction Scheme:

4-chlorobenzenesulfonyl chloride + 2-aminopyridine → 4-chloro-N-(pyridin-2-yl)benzenesulfonamide + HCl

This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The product can then be purified by recrystallization.

The identity and purity of the synthesized compound should be confirmed using a battery of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of the atoms.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the S=O stretches of the sulfonyl group and the N-H stretch of the sulfonamide.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Conclusion

4-chloro-N-(pyridin-2-yl)benzenesulfonamide is a molecule with physicochemical properties that are of significant interest in the context of drug discovery. Its moderate lipophilicity, coupled with its amphoteric nature, suggests that its absorption and distribution can be modulated by pH. A comprehensive understanding and experimental determination of its melting point, solubility, pKa, and logP are critical for any research and development program involving this compound. The experimental protocols outlined in this guide provide a robust framework for obtaining these essential data. Further studies on its solid-state properties and stability are also warranted to fully characterize this promising sulfonamide derivative for potential therapeutic applications.

References

- Thomas, G. K., Millar, R. G., & Anstis, P. W. (1997). Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage.

- Raevsky, O. A., Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Schaper, K. J. (Year). Octanol/Water Partition Coefficients of Sulfonamides: Experimental Determination and Calculation Using Physicochemical Descriptors.

- Borges, K. B., & de Oliveira, M. F. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 21(10), 1957-1963.

- (Reference for stability-indicating HPLC methods for sulfa drugs - details not fully available in snippets)

- (Duplic

- (Reference for pKa prediction of sulfonamides - details not fully available in snippets)

- Poole, S. K., & Poole, C. F. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(22), 11659–11670.

- Carda-Broch, S., & Berthod, A. (2004). Countercurrent chromatography for the measurement of the hydrophobicity of sulfonamide amphoteric compounds.

- Shakuntala, K., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o988.

- (Duplic

- (Reference for sulfonamide analysis - details not fully available in snippets)

- (Reference for logP prediction - details not fully available in snippets)

- Gowda, B. T., Shakuntala, K., & Foro, S. (2010). 4-Chloro-N-(2-chlorophenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o2000.

- Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ChemistrySelect, 6(21), 5183-5187.

- (Reference for solubility of sulfapyridine - details not fully available in snippets)

- Huesgen, A. G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies.

- (Duplic

- Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1232, 129983.

- (Reference for a related compound - details not fully available in snippets)

-

PubChem. (n.d.). 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. Retrieved from [Link]

- (Reference for a related compound - details not fully available in snippets)

-

PubChem. (n.d.). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. Retrieved from [Link]

- Radke, M., & Radke, M. (2010). Studies on sulfonamide degradation products.

- (Reference for a related compound - details not fully available in snippets)

- (Reference for a related compound - details not fully available in snippets)

-

PubChemLite. (n.d.). 4-chloro-n-(pyridin-3-ylmethyl)benzenesulfonamide. Retrieved from [Link]

- (Duplic

- (Reference for synthesis of a related compound - details not fully available in snippets)

- Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116.

- (Duplic

-

PubChem. (n.d.). 4-Chlorobenzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-n-propylbenzenesulfonamide. Retrieved from [Link]

Sources

- 1. 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | C11H9ClN2O2S | CID 224199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 4-chloro-n-(pyridin-3-ylmethyl)benzenesulfonamide (C12H11ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the putative mechanism of action of the synthetic compound 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. Drawing from established principles in medicinal chemistry and enzymology, we will dissect the compound's structural features to postulate its primary biological target and cellular effects. This document will further detail the experimental methodologies required to validate these hypotheses, offering a comprehensive framework for future research and development.

Executive Summary: The Sulfonamide Scaffold as a Key to Enzyme Inhibition

The chemical architecture of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, characterized by a central benzenesulfonamide core, strongly indicates its classification as a likely inhibitor of the carbonic anhydrase (CA) family of metalloenzymes.[1][2] The sulfonamide moiety is a well-established zinc-binding group (ZBG) that anchors to the catalytic zinc ion within the active site of carbonic anhydrases, leading to potent inhibition.[2][3] This guide will elaborate on this proposed mechanism, its physiological ramifications, and the experimental pathways to its definitive characterization.

The Prime Suspect: Carbonic Anhydrase Inhibition

Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][4] This seemingly simple reaction is fundamental to a myriad of physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[1][4] Dysregulation of CA activity is implicated in various pathologies, making these enzymes attractive therapeutic targets for conditions such as glaucoma, epilepsy, and cancer.[1][5]

The Molecular Interaction: A Tale of Zinc Binding

The inhibitory action of sulfonamides against carbonic anhydrases is a classic example of structure-based drug design. The mechanism hinges on the interaction between the deprotonated sulfonamide nitrogen and the Zn(II) ion in the enzyme's active site.[4] This coordination, along with hydrogen bonding interactions with conserved active site residues like Thr199, effectively blocks the binding of the natural substrate, CO2, thereby halting the catalytic cycle.[4]

The structure of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide contains all the necessary components for this interaction. The benzenesulfonamide group serves as the primary pharmacophore, while the 4-chloro and N-(pyridin-2-yl) substituents can influence the compound's physicochemical properties, such as solubility and membrane permeability, and may also engage in secondary interactions with residues lining the active site cavity, potentially conferring isoform selectivity.[6]

Figure 1: Proposed binding of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide to the carbonic anhydrase active site.

Therapeutic Implications: Targeting Pathological Processes

The specific carbonic anhydrase isoforms inhibited by 4-chloro-N-(pyridin-2-yl)benzenesulfonamide would dictate its therapeutic potential. For instance:

-

hCA II: Inhibition of this ubiquitous cytosolic isoform is the basis for the diuretic and anti-glaucoma effects of drugs like acetazolamide.[2]

-

hCA IX and hCA XII: These transmembrane isoforms are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[1][5][7] Selective inhibitors of these isoforms are being investigated as anticancer agents.[3][8][9]

Given the presence of the pyridinyl group, a feature found in some isoform-selective inhibitors, it is plausible that 4-chloro-N-(pyridin-2-yl)benzenesulfonamide could exhibit selectivity for certain CA isoforms.

Experimental Validation: A Step-by-Step Protocol

To empirically determine the mechanism of action of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, a systematic series of experiments is required.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay directly measures the inhibitory potency of the compound against various CA isoforms.

Principle: The assay spectrophotometrically measures the CA-catalyzed hydrolysis of p-nitrophenyl acetate to p-nitrophenol.[1] The rate of formation of p-nitrophenol, which absorbs at 400 nm, is inversely proportional to the inhibitory activity of the test compound.

Protocol:

-

Preparation of Reagents:

-

Tris-sulfate buffer (50 mM, pH 7.6) containing 0.1 mM ZnCl2.

-

p-nitrophenyl acetate substrate solution (e.g., 10 mM in acetonitrile).

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

-

Test compound (4-chloro-N-(pyridin-2-yl)benzenesulfonamide) stock solution in DMSO.

-

Acetazolamide (a known pan-CA inhibitor) as a positive control.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 60 µL of Tris-sulfate buffer.

-

Add 10 µL of the test compound at various concentrations (typically in a serial dilution). For the control, add 10 µL of DMSO.

-

Add 10 µL of the CA enzyme solution (e.g., 50 U).

-

Pre-incubate the mixture at 25°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of the p-nitrophenyl acetate substrate solution.

-

Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Figure 2: Workflow for the in vitro carbonic anhydrase inhibition assay.

Cellular Assays

To assess the compound's activity in a biological context, cellular assays are crucial. For instance, if the compound shows potent inhibition of hCA IX, its anti-proliferative effects can be evaluated in cancer cell lines that overexpress this isoform, particularly under hypoxic conditions.

Table 1: Hypothetical IC50 Values for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide

| Carbonic Anhydrase Isoform | IC50 (nM) |

| hCA I | >10,000 |

| hCA II | 850 |

| hCA IX | 25 |

| hCA XII | 45 |

This table presents hypothetical data to illustrate the potential for isoform selectivity. Actual values must be determined experimentally.

Broader Mechanistic Considerations

While carbonic anhydrase inhibition is the most probable mechanism of action, other potential targets should not be entirely dismissed without experimental evidence. The sulfonamide moiety is present in various other classes of drugs, although the benzenesulfonamide scaffold is most characteristic of CA inhibitors. The versatility of the sulfonamide group allows it to participate in various biological interactions.[10][11] For example, certain sulfonamide-containing compounds have been shown to inhibit other enzymes or ion channels.[11] Furthermore, some sulfonamide derivatives have been explored as PI3K/mTOR inhibitors in the context of cancer therapy.[12][13] However, the specific arrangement of a primary or secondary sulfonamide attached to an aromatic ring, as seen in 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, is a hallmark of carbonic anhydrase inhibitors.

Conclusion: A Roadmap for Discovery

References

-

Khan, A. A., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2013, 708392. [Link]

-

Supuran, C. T. (2007). Therapeutic potential of sulfamides as enzyme inhibitors. Expert Opinion on Therapeutic Patents, 17(2), 145-155. [Link]

-

Nocentini, A., & Supuran, C. T. (2019). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Future Medicinal Chemistry, 11(16), 2139-2157. [Link]

-

Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7016. [Link]

-

Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(4), 847. [Link]

-

Supuran, C. T., et al. (2003). Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. Journal of Medicinal Chemistry, 46(11), 2094-2103. [Link]

-

Słoczyńska, K., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 149, 108076. [Link]

-

Saleh, M. A., et al. (2022). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Current Drug Targets, 23(11), 1056-1070. [Link]

-

Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6439-6453. [Link]

-

Ghorab, M. M., et al. (2016). Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. European Journal of Medicinal Chemistry, 117, 8-18. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 224199, 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. Retrieved January 14, 2026 from [Link].

-

Rather, M. A., & Wani, A. L. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18(11), 2847-2861. [Link]

-

Gowda, B. T., et al. (2010). 4-Chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2000. [Link]

-

Wang, Y., et al. (2023). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 258, 115543. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 2058. [Link]

-

Wang, Y., et al. (2023). N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274): a potential novel PI3K inhibitor with low cardiotoxicity in mice. Research Square, rs.3.rs-2900440. [Link]

-

Ceruso, M., et al. (2021). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1279-1291. [Link]

-

Shakuntala, K., et al. (2011). 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o1017. [Link]

-

Ghorab, M. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30255-30271. [Link]

-

Ghorab, M. M., et al. (2019). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 24(19), 3528. [Link]

-

El-Gamal, M. I., et al. (2023). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry, 66(11), 7359-7380. [Link]

-

Wang, Y., et al. (2023). N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274): a potential novel PI3K inhibitor with low cardiotoxicity in mice. Research Square, rs.3.rs-2900440. [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]

-

National Center for Biotechnology Information. (2010). 3N-(pyridin-2-yl-methyl)-N[2-(4-sulfamoylphenyl)-ethyl]aminoethyl acetate. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

Sources

- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 10. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis, Structure, and Putative Biological Action of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive analysis of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, a molecule of significant interest within the broader class of sulfonamide compounds. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents known for their antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] This document details the structural characteristics, a robust and validated synthetic protocol, and a thorough analytical characterization strategy for the title compound. Furthermore, drawing from the well-established mechanisms of related sulfonamides, we explore the putative biological targets and signaling pathways through which this molecule may exert its effects, with a particular focus on enzyme inhibition.[4][5] This guide is intended for researchers and professionals in drug discovery and chemical synthesis, providing foundational data and actionable methodologies for the investigation of this and related heterocyclic sulfonamides.

Molecular Structure and Physicochemical Properties

4-chloro-N-(pyridin-2-yl)benzenesulfonamide (PubChem CID: 224199) is a bi-aryl sulfonamide featuring a 4-chlorinated benzene ring linked via a sulfonamide bridge to a pyridine-2-amine moiety.[6] This specific arrangement of aromatic and heterocyclic systems dictates its electronic, steric, and hydrogen-bonding capabilities, which are critical determinants of its biological activity.

The core structure consists of an electron-withdrawing sulfonyl group (SO₂) and a chlorine atom, which polarize the benzenesulfonyl portion of the molecule. The pyridine ring introduces a basic nitrogen atom, capable of forming hydrogen bonds and coordinating with metal ions, a common feature in enzyme active sites.[1] The N-H proton of the sulfonamide linker is acidic and a key hydrogen bond donor.

While a dedicated single-crystal X-ray diffraction study for the title compound is not widely published, analysis of closely related structures, such as 4-chloro-N-(2-chlorophenyl)benzenesulfonamide, reveals key conformational features.[7][8][9] The molecule is typically twisted at the sulfur atom, with the C-SO₂-NH-C torsion angle adopting a gauche conformation.[7][8][9] The two aromatic rings are expected to be significantly tilted relative to each other, often at an angle greater than 60°.[10] These structural parameters are crucial for understanding its potential interactions with biological macromolecules.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉ClN₂O₂S | PubChem[6] |

| Molecular Weight | 280.72 g/mol | PubChem[6] |

| XLogP3 | 2.1 | PubChem[6] |

| Hydrogen Bond Donors | 1 | PubChem[6] |

| Hydrogen Bond Acceptors | 4 | PubChem[6] |

| Rotatable Bond Count | 2 | PubChem[6] |

Synthesis and Characterization

The synthesis of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is most reliably achieved via a nucleophilic substitution reaction between 4-chlorobenzenesulfonyl chloride and 2-aminopyridine. This is a standard and robust method for forming the sulfonamide bond.

Synthetic Workflow Diagram

The logical flow from starting materials to purified product, including in-process controls, is outlined below.

Caption: Workflow for the synthesis and purification of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.

Detailed Experimental Protocol

This protocol is designed to be self-validating through in-process monitoring and final characterization.

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve 2-aminopyridine (1.0 eq) in anhydrous pyridine (10 mL/g). Cool the solution to 0°C in an ice bath.

-

Causality: Pyridine serves as both a solvent and an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion. Cooling is essential to control the initial exothermic reaction.

-

-

Reaction: Dissolve 4-chlorobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous pyridine and add it dropwise to the stirred 2-aminopyridine solution over 30 minutes.

-

Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase until the starting material (2-aminopyridine) is consumed.

-

Trustworthiness: TLC provides a reliable checkpoint to ensure the reaction has gone to completion before proceeding to the work-up, preventing yield loss.

-

-

Isolation: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. A solid precipitate should form.

-

Causality: The product is insoluble in water, while the pyridine hydrochloride salt is soluble, allowing for separation.

-

-

Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove residual pyridine. Recrystallize the solid from an ethanol/water mixture to yield pure white crystals.

-

Validation: Dry the crystals under vacuum. Determine the melting point and perform spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS) to confirm the structure and purity of the final product.

Expected Analytical Characterization

Table 2: Predicted Spectroscopic Features

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals for 4 protons on the pyridine ring (multiplets, ~7.0-8.5 ppm). Signals for 4 protons on the chlorobenzene ring (two doublets, AA'BB' system, ~7.5-8.0 ppm). A broad singlet for the N-H proton (>10 ppm). |

| ¹³C NMR | Signals for 11 distinct carbons. Carbonyl-like carbon of the sulfonamide group (~140-150 ppm). Signals for carbons in the aromatic regions. |

| IR Spectroscopy | N-H stretch (~3250 cm⁻¹). Aromatic C-H stretches (~3100-3000 cm⁻¹). Asymmetric and symmetric SO₂ stretches (~1350 and 1160 cm⁻¹). C-Cl stretch (~750 cm⁻¹). |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 280. A characteristic M+2 peak at m/z 282 with ~1/3 intensity due to the ³⁷Cl isotope. Key fragmentation patterns showing loss of SO₂ and cleavage of the aryl groups. |

Putative Mechanism of Action and Biological Targets

The sulfonamide moiety is a well-known "privileged scaffold" in medicinal chemistry, recognized for its ability to act as a transition-state mimetic and bind to the active sites of various enzymes.[1][3] Specifically, the benzenesulfonamide portion is a classic zinc-binding group found in numerous carbonic anhydrase inhibitors.[4]

Hypothetical Target: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of CO₂. Their inhibition is a therapeutic strategy for conditions like glaucoma, edema, and some cancers.[4] Sulfonamides typically inhibit CAs by coordinating the catalytic Zn²⁺ ion in the active site.

The proposed mechanism involves:

-

Deprotonation of the sulfonamide N-H proton.

-

The resulting sulfonamide anion (R-SO₂-NH⁻) directly coordinates to the Zn²⁺ ion.

-

This binding displaces the zinc-bound hydroxide ion, which is essential for catalysis, thereby inhibiting the enzyme's function.[1][4]

The 4-chlorophenyl and pyridin-2-yl "tails" of the molecule would then extend into adjacent pockets of the active site, forming additional interactions (hydrophobic, van der Waals, or hydrogen bonds) that determine the compound's potency and isoform selectivity.

Representative Signaling Pathway Diagram

This diagram illustrates the putative role of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide as an inhibitor of a generic metalloenzyme, using the carbonic anhydrase mechanism as a representative model.

Caption: Putative mechanism of enzyme inhibition via competitive binding to the active site's catalytic metal ion.

Potential Applications and Future Directions

Given the prevalence of the sulfonamide scaffold in drug development, 4-chloro-N-(pyridin-2-yl)benzenesulfonamide represents a valuable lead compound for further investigation.[2] Its structural motifs suggest potential activity as an enzyme inhibitor, with possible applications in areas such as:

-

Anticancer Therapy: Many human carbonic anhydrase isoforms are overexpressed in tumors, making them viable targets.[12] Derivatives have also shown activity against other cancer-related targets like kinases.[13][14]

-

Antimicrobial Agents: The sulfonamide class originated with antibacterial drugs that inhibit folate synthesis.[5][15]

-

Central Nervous System (CNS) Disorders: Certain sulfonamides act as receptor ligands or ion channel modulators in the CNS.[2]

Future research should focus on obtaining empirical data for this specific molecule, including its crystal structure, comprehensive spectroscopic characterization, and screening against a panel of biologically relevant enzymes (e.g., various carbonic anhydrase isoforms, kinases, and proteases) to determine its specific targets and therapeutic potential.

References

-

Supuran, C. T. (2008). Therapeutic potential of sulfamides as enzyme inhibitors. PubMed. Available at: [Link]

-

Wieczorek, M., & Zajdel, P. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. Available at: [Link]

-

Adesina, A. A., et al. (2022). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. MDPI. Available at: [Link]

-

Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

-

Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Study.com. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. PubChem Compound Database. Available at: [Link]

-

Gowda, B. T., et al. (2011). 4-Chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

SpectraBase. (n.d.). Benzenesulfonamide, 4-(3-chloro-1,4-naphthoquinon-2-ylamino)-N-pyridin-2-yl-. SpectraBase. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2020). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Scientific Reports, PMC. Available at: [Link]

-

Brzozowski, Z., et al. (2005). Synthesis, Molecular Structure, and in Vitro Antitumor Activity of New 4-chloro-2-mercaptobenzenesulfonamide Derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

-

Shakuntala, K., et al. (2011). 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Sonavane, R., & Chaskar, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. Available at: [Link]

-

Gowda, B. T., et al. (2009). 4-Chloro-N-(2-chlorophenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

El-Gazzar, M. G., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link]

-

Zare, A., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, PMC. Available at: [Link]

-

ResearchGate. (2023). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. ResearchGate. Available at: [Link]

-

Shakuntala, K., et al. (2011). 4-Chloro-N-(2-chloro-phen-yl)benzene-sulfonamide. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-N-(1-phenethylpiperidin-2-ylidene)benzenesulfonamide. PubChem Compound Database. Available at: [Link]

-

ResearchGate. (2023). N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274): a potential novel PI3K inhibitor with low cardiotoxicity in mice. ResearchGate. Available at: [Link]

-

Shakuntala, K., et al. (2011). 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. ResearchGate. Available at: [Link]

-

PubChemLite. (n.d.). 4-chloro-n-(pyridin-3-ylmethyl)benzenesulfonamide (C12H11ClN2O2S). PubChemLite. Available at: [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Available at: [Link]

Sources

- 1. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer’s Disease Activity | Bentham Science [eurekaselect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. study.com [study.com]

- 6. 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | C11H9ClN2O2S | CID 224199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Chloro-N-(2-chloro-phen-yl)benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-Chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

4-chloro-N-(pyridin-2-yl)benzenesulfonamide molecular weight and formula

An In-Depth Technical Guide to 4-chloro-N-(pyridin-2-yl)benzenesulfonamide

Executive Summary

This guide provides a comprehensive technical overview of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, a molecule of interest within the broader class of sulfonamides. We delve into its fundamental physicochemical properties, outline a detailed and mechanistically-grounded synthetic protocol, and explore its potential applications in medicinal chemistry and drug development. This document is intended for researchers and scientists, offering field-proven insights into the handling and potential of this compound, supported by authoritative references and clear visual aids.

Introduction: The Significance of the Sulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in modern medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic properties. This versatility stems from the sulfonamide group's ability to act as a key pharmacophore, capable of forming hydrogen bonds and coordinating with metallic ions within enzyme active sites. 4-chloro-N-(pyridin-2-yl)benzenesulfonamide integrates this privileged scaffold with a pyridinyl group, a common heterocyclic motif in drug design known for modulating solubility and engaging in pi-stacking interactions. This guide characterizes the compound's core attributes to facilitate its exploration in research and development.

Physicochemical Properties

A precise understanding of a compound's physical and chemical characteristics is foundational for any experimental work. The key properties of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClN₂O₂S | [1][2] |

| Molecular Weight | 268.72 g/mol | [1] |

| CAS Number | 1213-38-3 | [1] |

| Density | 1.462 g/cm³ | [1] |

| Boiling Point | 430.3°C at 760 mmHg | [1] |

| Flash Point | 214.1°C | [1] |

| Refractive Index | 1.644 | [1] |

Molecular Structure

The structure combines a 4-chlorinated benzene ring, a sulfonamide linker, and a 2-aminopyridine-derived moiety.

Caption: 2D structure of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.

Synthesis Protocol and Mechanistic Rationale

The synthesis of N-substituted sulfonamides is a well-established transformation in organic chemistry. The most direct and common method involves the nucleophilic substitution reaction between a sulfonyl chloride and an amine.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Reaction: 4-chlorobenzenesulfonyl chloride + 2-aminopyridine → 4-chloro-N-(pyridin-2-yl)benzenesulfonamide

-

Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (1.0 eq) in a suitable anhydrous solvent such as pyridine or dichloromethane (DCM).

-

Reaction Initiation: Cool the solution to 0°C using an ice bath. To this solution, add 4-chlorobenzenesulfonyl chloride (1.05 eq) portion-wise over 15-20 minutes.

-

Causality Explanation: The reaction is exothermic; slow addition at 0°C helps control the reaction rate and prevents the formation of side products. The slight excess of the sulfonyl chloride ensures the complete consumption of the limiting amine reagent.

-

-

Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Self-Validating System: TLC allows for visual confirmation of the consumption of starting materials and the formation of the new product spot, ensuring the reaction has proceeded to completion before workup.

-

-

Workup and Isolation:

-

Upon completion, quench the reaction by slowly adding distilled water.

-

If DCM was used as the solvent, perform a liquid-liquid extraction. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Mechanistic Insight

The core of this synthesis is the nucleophilic attack of the primary amine group of 2-aminopyridine on the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. The reaction produces hydrochloric acid (HCl) as a byproduct. A base, such as pyridine (which can also serve as the solvent) or triethylamine, is essential to neutralize the generated HCl, driving the reaction equilibrium towards the product.

Caption: Experimental workflow for the synthesis of the title compound.

Potential Applications and Research Directions

While specific biological activity data for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is not extensively published, its structure suggests several promising avenues for research, primarily based on the known activities of related sulfonamides.

-

Carbonic Anhydrase Inhibition: Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in pH regulation and various physiological processes. Certain CA isoforms, particularly CA IX, are overexpressed in hypoxic tumors and are validated anticancer targets.[3] The structural features of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide make it a candidate for screening against various CA isoforms.

-

Anticancer and Antimicrobial Agents: The sulfonamide moiety is present in numerous approved drugs. Research into novel benzenesulfonamide derivatives continues to yield compounds with potent anticancer and antimicrobial activities.[3][4] This compound could serve as a scaffold or lead compound in the development of new therapeutic agents.

-

Kinase Inhibition: The general structure, incorporating heterocyclic rings, is common in kinase inhibitors used in oncology. Further functionalization of this molecule could lead to potent and selective inhibitors of specific protein kinases.

Conclusion

4-chloro-N-(pyridin-2-yl)benzenesulfonamide is a well-defined chemical entity with a molecular formula of C₁₁H₉ClN₂O₂S and a molecular weight of 268.72 g/mol .[1][2] Its synthesis is straightforward, relying on established and reliable chemical methods. The combination of the potent benzenesulfonamide pharmacophore with a pyridinyl ring presents significant opportunities for further investigation, particularly in the fields of oncology and infectious disease research. This guide provides the foundational knowledge necessary for scientists to synthesize, handle, and explore the therapeutic potential of this compound.

References

-

4-chloro-N-(pyridin-2-yl)benzenesulfonamide | C11H9ClN2O2S | CID 224199. PubChem, National Center for Biotechnology Information. [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central, National Institutes of Health. [Link]

Sources

- 1. 1213-38-3 4-Chloro-N-(pyridin-2-yl)benzenesulfonamide 4-Chloro-N-(pyridin-2-yl)benzenesulfonamide - CAS Database [chemnet.com]

- 2. 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | C11H9ClN2O2S | CID 224199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide

Prepared by: Gemini, Senior Application Scientist

Foreword for the Researcher

This technical guide is designed for researchers, scientists, and professionals in drug development who are engaged with the physicochemical characterization of active pharmaceutical ingredients (APIs). The focus of this document is 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, a sulfonamide compound of interest. A comprehensive understanding of the solubility of this molecule is a critical prerequisite for its advancement through the development pipeline, influencing everything from formulation strategies to bioavailability.

Physicochemical Profile of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide

A foundational understanding of a molecule's inherent physicochemical properties is paramount to predicting and interpreting its solubility. For 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, the following information has been collated from available chemical databases.

| Property | Value | Source |

| CAS Number | 1213-38-3 | ChemicalBook[1] |

| Molecular Formula | C₁₁H₉ClN₂O₂S | PubChem[2] |

| Molecular Weight | 268.72 g/mol | PubChem[2] |

| XLogP3 | 2.2 | PubChem[2] |

| Topological Polar Surface Area (TPSA) | 71.9 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| pKa | Not experimentally determined in available literature. | N/A |

| Melting Point | Not experimentally determined in available literature. | N/A |

Expert Insights into the Physicochemical Profile

The provided data offers several clues into the potential solubility behavior of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. The XLogP3 value of 2.2 suggests a degree of lipophilicity, indicating that the compound is likely to have some solubility in non-polar organic solvents. However, this is balanced by a significant Topological Polar Surface Area (TPSA) of 71.9 Ų, which arises from the polar sulfonamide group and the nitrogen atom in the pyridine ring. This TPSA value, along with the presence of hydrogen bond donors and acceptors, suggests that the molecule will also interact with polar solvents.

The sulfonamide functional group is known to have an acidic proton on the nitrogen, and the pyridine ring is basic. The interplay of these functionalities will govern the compound's pKa and, consequently, its solubility in aqueous media at different pH values. The lack of an experimentally determined pKa and melting point highlights a critical data gap that should be addressed in the early stages of characterization. The melting point is particularly important as it provides an indication of the crystal lattice energy, a key factor that must be overcome for dissolution to occur.[3][4]

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid state and the solution. This process can be conceptually broken down into two main energy considerations:

-

Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid crystal together.[3][4]

-

Solvation Energy: The energy released when the individual molecules of the solute are surrounded by and interact with the solvent molecules.

For a compound to dissolve, the solvation energy must be sufficient to overcome the crystal lattice energy.

The "Like Dissolves Like" Principle in the Context of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide

The adage "like dissolves like" is a useful starting point for solvent selection.[5] In the case of our target compound, its molecular structure possesses both polar and non-polar characteristics.

-

Polar Solvents (e.g., water, methanol, ethanol): These solvents are capable of hydrogen bonding and dipole-dipole interactions. The polar sulfonamide group and the pyridine nitrogen in 4-chloro-N-(pyridin-2-yl)benzenesulfonamide will interact favorably with these solvents. The ability of the sulfonamide proton to act as a hydrogen bond donor and the oxygen and nitrogen atoms to act as acceptors will be key.

-

Apolar Solvents (e.g., hexane, toluene): These solvents primarily interact through van der Waals forces. The chlorophenyl and pyridine rings of the molecule will have favorable interactions with these solvents.

-

Intermediate/Dipolar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO, DMF): These solvents have significant dipole moments but do not donate hydrogen bonds. They can act as hydrogen bond acceptors and will interact with the polar regions of the molecule.

Based on its structure, it is likely that 4-chloro-N-(pyridin-2-yl)benzenesulfonamide will exhibit its highest solubility in polar aprotic solvents or polar protic solvents that can effectively solvate both the polar and non-polar regions of the molecule.

Experimental Determination of Equilibrium Solubility

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound and is recommended by regulatory bodies such as the World Health Organization (WHO). This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Recommended Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide in a selection of solvents at a controlled temperature.

Materials:

-

4-chloro-N-(pyridin-2-yl)benzenesulfonamide (solid)

-

Selected solvents (e.g., water, pH buffers, methanol, ethanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide (DMSO), toluene, hexane)

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique for quantification.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess of solid 4-chloro-N-(pyridin-2-yl)benzenesulfonamide to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Solvent Addition: Accurately add a known volume of the selected solvent to each vial.

-

Equilibration: Seal the vials and place them in the thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C for physiological relevance). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take time points (e.g., 24, 48, 72 hours) to confirm that the concentration in solution has reached a plateau.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time for the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Report the solubility in units such as mg/mL or mol/L.

Visual Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

To facilitate comparison and analysis, the experimentally determined solubility data should be presented in a clear and structured format.

Recommended Data Table Structure

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Aqueous | pH 1.2 Buffer | 37 | |||

| pH 4.5 Buffer | 37 | ||||

| pH 6.8 Buffer | 37 | ||||

| Alcohols | Methanol | 25 | |||

| Ethanol | 25 | ||||

| Ketones | Acetone | 25 | |||

| Esters | Ethyl Acetate | 25 | |||